
(2S)-1-Aminopropane-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-Aminopropane-2-thiol, also known as L-cysteine, is a naturally occurring amino acid containing a thiol group. It is an important building block in the biosynthesis of proteins and is known for its role in various metabolic processes. The thiol group in this compound makes it a crucial component in the formation of disulfide bonds, which are essential for the structural stability of proteins.
准备方法
Synthetic Routes and Reaction Conditions
(2S)-1-Aminopropane-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of serine with hydrogen sulfide in the presence of a base, such as sodium hydroxide. This reaction produces this compound through a substitution mechanism where the hydroxyl group of serine is replaced by a thiol group.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce this compound. The fermentation process is optimized to maximize yield and purity, and the compound is subsequently extracted and purified using various chromatographic techniques.
化学反应分析
Types of Reactions
(2S)-1-Aminopropane-2-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond, resulting in the formation of cystine.
Reduction: Disulfide bonds in cystine can be reduced back to thiol groups, regenerating this compound.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used.
Substitution: Various alkyl halides and acyl chlorides can be used as substrates for substitution reactions.
Major Products Formed
Oxidation: Cystine
Reduction: this compound
Substitution: Various alkylated or acylated derivatives of this compound
科学研究应用
(2S)-1-Aminopropane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reducing agent in chemical reactions.
Biology: It plays a crucial role in protein folding and stability, and is used in studies related to enzyme function and structure.
Medicine: this compound is used in the treatment of acetaminophen overdose and as a mucolytic agent to break down mucus in respiratory conditions.
Industry: It is used in the food industry as a dough conditioner and in the cosmetic industry for hair care products.
作用机制
The primary mechanism of action of (2S)-1-Aminopropane-2-thiol involves its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property is crucial for maintaining the structural integrity of proteins. In biological systems, this compound acts as a reducing agent, helping to maintain the redox balance within cells. It also serves as a precursor for the synthesis of glutathione, a major antioxidant that protects cells from oxidative damage.
相似化合物的比较
(2S)-1-Aminopropane-2-thiol can be compared with other sulfur-containing amino acids, such as methionine and homocysteine:
Methionine: Unlike this compound, methionine contains a thioether group instead of a thiol group. Methionine is essential for the initiation of protein synthesis and serves as a methyl donor in various biochemical reactions.
Homocysteine: Homocysteine is structurally similar to this compound but contains an additional methylene group. Elevated levels of homocysteine are associated with cardiovascular diseases, whereas this compound is generally considered beneficial for health.
属性
分子式 |
C3H9NS |
|---|---|
分子量 |
91.18 g/mol |
IUPAC 名称 |
(2S)-1-aminopropane-2-thiol |
InChI |
InChI=1S/C3H9NS/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1 |
InChI 键 |
MHJPNBAEWSRKBK-VKHMYHEASA-N |
手性 SMILES |
C[C@@H](CN)S |
规范 SMILES |
CC(CN)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


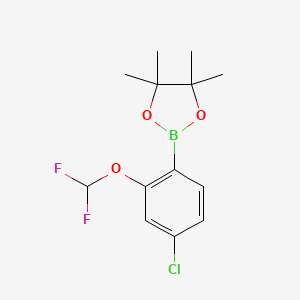
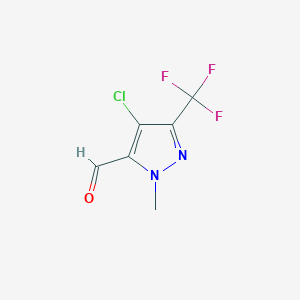
![3-[(4-Cyclopentanecarbonylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B13562374.png)
![rac-(3R,7aR)-7a-(4-fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13562379.png)
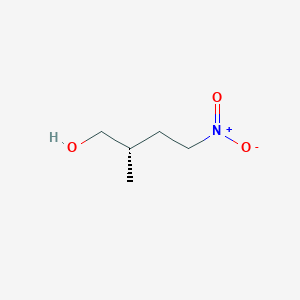
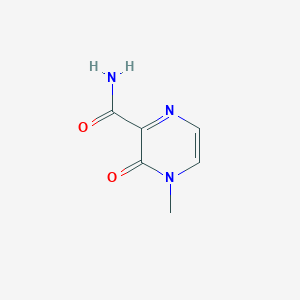
![(2S,6R)-6-amino-2-{[(tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoicacid](/img/structure/B13562395.png)
![Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B13562398.png)
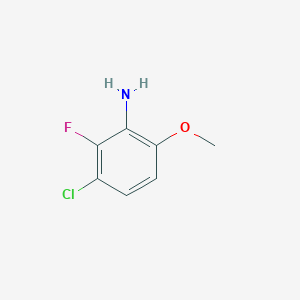
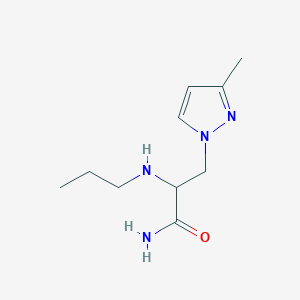
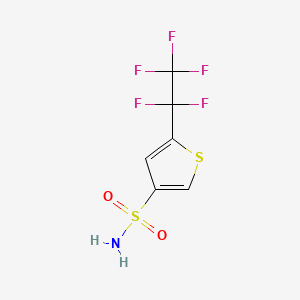
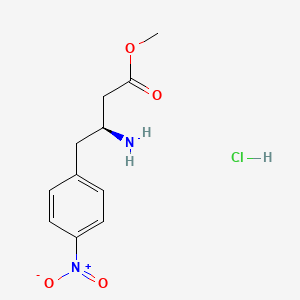
![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)

